![molecular formula C16H16N4O2S B3897067 N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897067.png)
N'-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Overview
Description
N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furbenzohydrazide and has a chemical formula of C19H18N4O2S.
Mechanism of Action
The mechanism of action of N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. The compound has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines, which are involved in the progression of various diseases. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide in lab experiments include its potential applications in various fields of research, including cancer, diabetes, and inflammation. The compound is also readily available and can be synthesized using relatively simple methods.
The limitations of using N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research involving N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. These include:
1. Further studies to determine the safety and efficacy of the compound in the treatment of various diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of the potential applications of the compound in other fields of research, including neuroscience and microbiology.
4. Studies to determine the mechanism of action of the compound and its interactions with various enzymes and proteins.
5. Development of new formulations of the compound to improve its bioavailability and effectiveness.
Scientific Research Applications
N-[1-(2-furyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been extensively studied for its potential applications in various fields of research. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11(14-8-5-9-22-14)18-19-15(21)10-23-16-17-12-6-3-4-7-13(12)20(16)2/h3-9H,10H2,1-2H3,(H,19,21)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDUREABGITKAC-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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